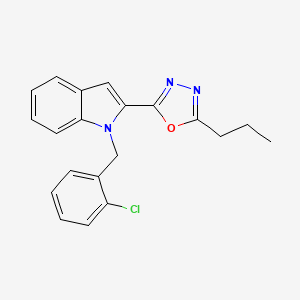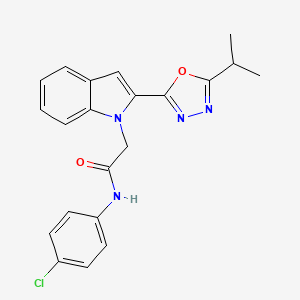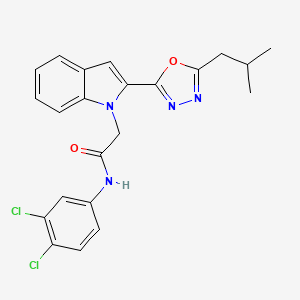
5-(6-((3-Fluorobenzyl)thio)pyridazin-3-yl)-4-methyl-2-(thiophen-2-yl)thiazole
Descripción general
Descripción
5-(6-((3-Fluorobenzyl)thio)pyridazin-3-yl)-4-methyl-2-(thiophen-2-yl)thiazole is a chemical compound that has gained significant attention from researchers due to its potential applications in scientific research. This compound is a thiazole-based molecule that has been synthesized using a specific method.
Mecanismo De Acción
- The primary target of this compound is not explicitly mentioned in the available literature. However, it is part of a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives designed for anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
Target of Action
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-(6-((3-Fluorobenzyl)thio)pyridazin-3-yl)-4-methyl-2-(thiophen-2-yl)thiazole in lab experiments is its potent inhibitory activity against CDKs and GSK-3. This makes it a valuable tool for studying the role of these enzymes in various cellular processes. However, one limitation of using this compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 5-(6-((3-Fluorobenzyl)thio)pyridazin-3-yl)-4-methyl-2-(thiophen-2-yl)thiazole. One potential direction is the development of new analogs with improved solubility and/or potency. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, studies on the pharmacokinetics and toxicity of this compound are needed to determine its suitability for use in clinical settings.
Aplicaciones Científicas De Investigación
5-(6-((3-Fluorobenzyl)thio)pyridazin-3-yl)-4-methyl-2-(thiophen-2-yl)thiazole has potential applications in scientific research, particularly in the field of drug discovery. This compound has been found to exhibit potent inhibitory activity against certain enzymes, including cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3 (GSK-3). These enzymes play important roles in various cellular processes, including cell cycle regulation and glycogen metabolism. Inhibition of these enzymes has been linked to the treatment of various diseases, including cancer and Alzheimer's disease.
Propiedades
IUPAC Name |
5-[6-[(3-fluorophenyl)methylsulfanyl]pyridazin-3-yl]-4-methyl-2-thiophen-2-yl-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN3S3/c1-12-18(26-19(21-12)16-6-3-9-24-16)15-7-8-17(23-22-15)25-11-13-4-2-5-14(20)10-13/h2-10H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQJCXYIYHIQGCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CS2)C3=NN=C(C=C3)SCC4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(6-((3-Fluorobenzyl)thio)pyridazin-3-yl)-4-methyl-2-(thiophen-2-yl)thiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone](/img/structure/B3413414.png)
![(2-fluorophenyl)(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B3413416.png)
![(3-fluorophenyl)(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B3413422.png)
![3-(3-fluorophenyl)-7-{4-[(4-methoxyphenyl)acetyl]piperazin-1-yl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B3413435.png)
![7-{4-[(4-chlorophenyl)acetyl]piperazin-1-yl}-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B3413443.png)
![N-(4-fluorophenyl)-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide](/img/structure/B3413455.png)







